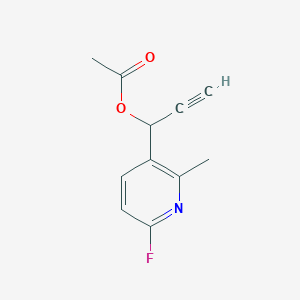
(2S)-3,3,3-trifluoro-2-methylpropane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3,3,3-trifluoro-2-methylpropane-1,2-diol is an organic compound characterized by the presence of three fluorine atoms, a methyl group, and two hydroxyl groups attached to a propane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3,3,3-trifluoro-2-methylpropane-1,2-diol typically involves the reaction of a suitable precursor with trifluoromethylating agents. One common method is the reaction of 2-methylpropane-1,2-diol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization to achieve the desired quality.
化学反応の分析
Types of Reactions
(2S)-3,3,3-trifluoro-2-methylpropane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
科学的研究の応用
(2S)-3,3,3-trifluoro-2-methylpropane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which (2S)-3,3,3-trifluoro-2-methylpropane-1,2-diol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity.
類似化合物との比較
Similar Compounds
Methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate: This compound shares a similar trifluoromethyl group and hydroxyl functionality but differs in its ester linkage.
(2S)-3,3,3-trifluoro-2-hydroxypropanoic acid: Similar in structure but contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
(2S)-3,3,3-trifluoro-2-methylpropane-1,2-diol is unique due to its combination of trifluoromethyl and hydroxyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
特性
分子式 |
C4H7F3O2 |
|---|---|
分子量 |
144.09 g/mol |
IUPAC名 |
(2S)-3,3,3-trifluoro-2-methylpropane-1,2-diol |
InChI |
InChI=1S/C4H7F3O2/c1-3(9,2-8)4(5,6)7/h8-9H,2H2,1H3/t3-/m0/s1 |
InChIキー |
HHCFIFZKQHBABN-VKHMYHEASA-N |
異性体SMILES |
C[C@](CO)(C(F)(F)F)O |
正規SMILES |
CC(CO)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[(2S)-2-aminopropanamido]-3-{[(2R,3R)-3-carbamoyloxiran-2-yl]formamido}propanoic acid](/img/structure/B11759712.png)

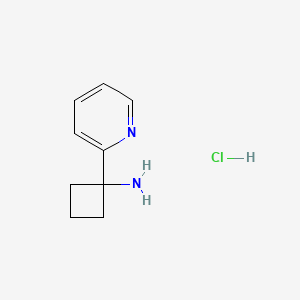

![(4S)-4-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2S)-2-amino-5-carbamimidamidopentanamido]hexanamido]-3-carboxypropanamido]-3-methylbutanamido]-3-(4-hydroxyphenyl)propanamido]-4-carboxybutanamido]-4-carboxybutanamido]propanamido]-4-{[(1S)-2-carbamoyl-1-carboxyethyl]carbamoyl}butanoic acid](/img/structure/B11759740.png)
![Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11759744.png)
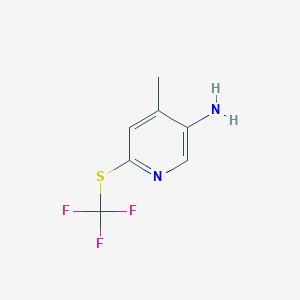
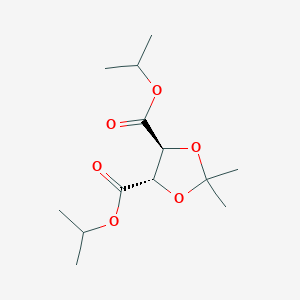
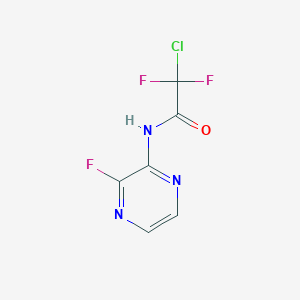
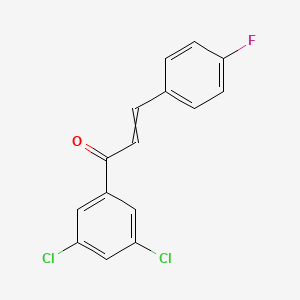
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759761.png)
